A Comprehensive Technical Guide to the Chemical Properties of Boc-Trp(Boc)-OH
A Comprehensive Technical Guide to the Chemical Properties of Boc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nindole-bis(tert-butyloxycarbonyl)-L-tryptophan, commonly abbreviated as Boc-Trp(Boc)-OH, is a crucial derivative of the amino acid L-tryptophan utilized extensively in peptide synthesis. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on both the alpha-amino group and the indole nitrogen of the tryptophan side chain offers significant advantages, particularly in Boc solid-phase peptide synthesis (SPPS). This dual protection strategy minimizes side reactions associated with the acid-labile indole ring, such as oxidation and alkylation, during the repetitive acidolytic deprotection steps of the α-amino Boc group.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and applications of Boc-Trp(Boc)-OH.
Chemical and Physical Properties
Boc-Trp(Boc)-OH is a white to slightly yellow or beige powder.[2] It is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[3] While relatively stable at room temperature, it may decompose under conditions of high temperature, light, or strong acids.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈N₂O₆ | [2][4][5] |
| Molecular Weight | 404.46 g/mol | [2] |
| Appearance | White to slight yellow to beige powder | [2] |
| Optical Rotation [α]²⁵/D | +13.5 to +17.5° (c=1 in methanol) | [2] |
| Purity (by TLC) | ≥98% | [2] |
| Storage Temperature | 15-25°C | [2] |
Note on Melting Point: A definitive melting point for Boc-Trp(Boc)-OH is not consistently reported in the literature. For comparison, the related compound Nα-Boc-L-tryptophan (Boc-Trp-OH) has a reported melting point of 136 °C with decomposition.[6]
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of Boc-Trp(Boc)-OH.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Boc-Trp(Boc)-OH will exhibit characteristic signals corresponding to the protons of the tryptophan backbone, the indole ring, and the two Boc protecting groups. Based on analogous structures, the following chemical shifts can be expected:
-
Boc groups: A singlet around 1.4-1.6 ppm, integrating to 18 protons.
-
α-CH and β-CH₂ protons: Multiplets in the range of 3.2-4.8 ppm.
-
Indole ring protons: Signals in the aromatic region, typically between 7.0 and 8.1 ppm.[7][8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon framework. Key expected signals include:
-
Boc methyl carbons: Around 28.5 ppm.
-
Boc quaternary carbons: Around 80.0-84.0 ppm.
-
α-carbon and β-carbon: Signals in the aliphatic region.
-
Indole ring carbons: Resonances in the aromatic region (115-136 ppm).
-
Carbonyl carbons (Boc and carboxylic acid): Signals in the range of 150-176 ppm.[7][9][10]
FT-IR Spectroscopy
The FT-IR spectrum of Boc-Trp(Boc)-OH would display characteristic absorption bands for its functional groups:
-
N-H stretching: A broad band in the region of 3300-3400 cm⁻¹.
-
C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.
-
C=O stretching (carbonyls of Boc and carboxylic acid): Strong absorptions in the region of 1650-1750 cm⁻¹.[4][11][12]
Experimental Protocols
Synthesis and Purification of Boc-Trp(Boc)-OH
Diagram of Synthetic Pathway
Caption: General synthetic scheme for Boc-Trp(Boc)-OH.
Purification Protocol (Adapted from a similar compound): [3]
-
Dissolution: Dissolve the crude Boc-Trp(Boc)-OH (e.g., 100g) in a minimal amount of a suitable solvent like isopropyl ether (e.g., 200ml).
-
Stirring: Stir the mixture for approximately 30 minutes.
-
Precipitation: Transfer the solution to a flask containing a non-polar solvent such as n-heptane (e.g., 1500ml) and stir for about 1 hour to induce precipitation.
-
Filtration: Filter the precipitate and wash it with the non-polar solvent.
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 50°C).
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Trp(Boc)-OH
The primary application of Boc-Trp(Boc)-OH is in Boc-SPPS. The double Boc protection is particularly advantageous when synthesizing peptides containing arginine, as it prevents modification of the tryptophan side chain by byproducts from the cleavage of arginine's side-chain protecting group.[13]
Diagram of a Boc-SPPS Cycle
Caption: A single cycle of Boc-SPPS.
General Boc-SPPS Protocol: [14][15]
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for about 20-30 minutes. When tryptophan is present, a scavenger such as 0.5% dithioethane (DTE) may be added to the deprotection solution.[14]
-
Washing: Wash the resin with DCM and then an alcohol like isopropyl alcohol (IPA).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base solution, for instance, 10% triethylamine (TEA) in DCM.
-
Coupling: Couple the Boc-Trp(Boc)-OH to the deprotected N-terminus. This is typically achieved using a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in a solvent mixture like DMF/DCM.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Diagram of Cleavage and Deprotection
Caption: Workflow for peptide cleavage and purification.
Anhydrous Hydrogen Fluoride (HF) Cleavage Protocol: [15]
-
Preparation: Dry the peptide-resin and place it in a specialized HF-resistant reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.
-
HF Treatment: Carefully condense anhydrous HF into the reaction vessel and stir the mixture at low temperature (e.g., -5 to 0 °C) for about 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Extraction: Wash the precipitated peptide with cold ether to remove scavengers and other organic-soluble impurities. Extract the peptide with a suitable aqueous solvent (e.g., dilute acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of protected amino acids and the final peptide product.
General HPLC Protocol for Purity Assessment: [16][17][18][19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% TFA. A common gradient might be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Detection: UV detection at a wavelength of 210 or 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL and filter before injection.
Conclusion
Boc-Trp(Boc)-OH is an indispensable reagent for modern peptide synthesis, particularly within the Boc-SPPS framework. Its dual-protected nature effectively mitigates common side reactions involving the tryptophan indole nucleus, leading to higher purity and yields of the target peptide. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the effective use of this important building block.
References
- 1. peptide.com [peptide.com]
- 2. Boc-Trp(Boc)-OH Novabiochem 144599-95-1 [sigmaaldrich.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chempep.com [chempep.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
